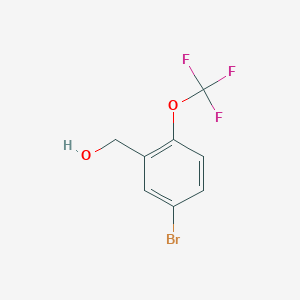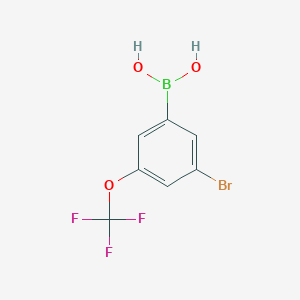
3-溴-5-(三氟甲氧基)苯硼酸
描述
3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It is used in the creation of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is C7H5BBrF3O3 . The molecular weight is 284.82 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-(trifluoromethoxy)phenylboronic acid are not available, similar compounds like 3-(Trifluoromethyl)phenylboronic acid have been involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.82 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 15 .科学研究应用
抗菌效力
3-溴-5-(三氟甲氧基)苯硼酸及其异构体表现出显着的抗菌特性。一项研究评估了这些化合物的理化、结构、抗菌和光谱性质,发现它们对大肠杆菌和蜡状芽孢杆菌等细菌有效。这表明在开发新的抗菌剂方面具有潜在应用 (Adamczyk-Woźniak 等,2021)。
芳基取代喹啉的合成
该化合物在合成各种化学显着结构中起着至关重要的作用。例如,它用于铃木-宫浦交叉偶联反应以合成取代苯基喹啉,突出了其在复杂有机合成中的多功能性 (Ökten,2019)。
催化应用
相关化合物 3,5-双(全氟癸基)苯硼酸与 3-溴-5-(三氟甲氧基)苯硼酸具有结构相似性,已被证明可作为直接酰胺缩合反应的绿色催化剂。这表明该化学家族中的化合物可能在催化中具有潜在应用 (Ishihara 等,2001)。
光学调制和纳米技术
苯硼酸,包括 3-溴-5-(三氟甲氧基)苯硼酸之类的衍生物,已用于改变碳纳米管的光学性质。这在纳米技术和材料科学领域具有影响,特别是用于传感器和光学器件的应用 (Mu 等,2012)。
杀幼虫活性
3-溴-5-(三氟甲氧基)苯硼酸的衍生物已显示出对蚊子(特别是五环蚊)具有很强的杀幼虫活性。这表明在控制蚊子数量和防治媒介传播疾病方面具有潜在用途 (Santhanalakshmi 等,2022)。
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various biologically active compounds .
Result of Action
Given its role in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s role in Suzuki-Miyaura cross-coupling reactions suggests that its action can be influenced by the presence of a palladium catalyst and the pH of the environment .
生化分析
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding with active site residues .
Cellular Effects
The effects of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways by interacting with key signaling molecules, potentially leading to alterations in gene expression and cellular metabolism. For example, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid may inhibit certain kinases or phosphatases, thereby modulating phosphorylation events that are critical for signal transduction. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in enzymes and proteins, leading to inhibition or modification of their activity. This compound can also participate in oxidative addition reactions with palladium catalysts, facilitating the formation of new carbon-carbon bonds. Furthermore, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can lead to cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects may be observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems .
Metabolic Pathways
3-Bromo-5-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways, particularly those related to the synthesis and degradation of organic molecules. This compound can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of specific metabolites. Additionally, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid may be metabolized through pathways involving conjugation reactions, where it forms covalent bonds with endogenous molecules such as glutathione .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is transported and distributed through interactions with various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum through the recognition of targeting sequences by cellular machinery. Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid within the cell .
属性
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQPQPZRLURMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674733 | |
| Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-48-4 | |
| Record name | B-[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


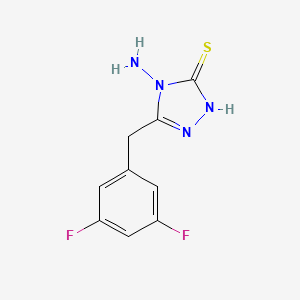
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)
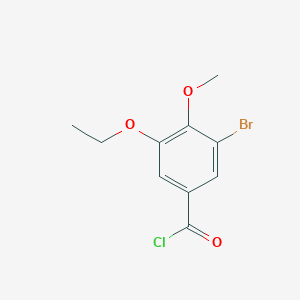
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
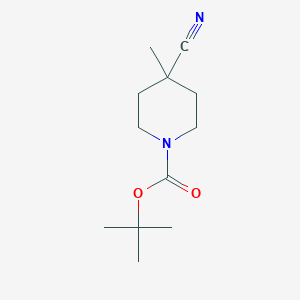
![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)
